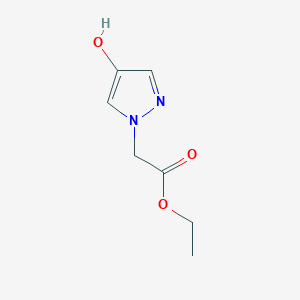

ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-hydroxypyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMDRTKFTFGVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed exposition on the synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic approach detailed herein emphasizes chemical robustness and selectivity, addressing the inherent challenges posed by the bifunctional nature of the starting material, 4-hydroxypyrazole. This document moves beyond a simple recitation of procedural steps to offer a rationale-driven narrative, grounded in established chemical principles and supported by authoritative literature.

I. Strategic Overview: A Three-Stage Synthesis

The direct N-alkylation of 4-hydroxypyrazole with an ethyl haloacetate presents a significant regioselectivity challenge. The presence of both a nucleophilic ring nitrogen and a phenolic hydroxyl group can lead to a mixture of N- and O-alkylated products, complicating purification and reducing the yield of the desired compound. To circumvent this, a robust three-stage synthetic strategy is employed:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 4-hydroxypyrazole is temporarily masked with a suitable protecting group. This ensures that the subsequent alkylation occurs exclusively at the desired nitrogen atom of the pyrazole ring.

-

N-Alkylation of the Protected Pyrazole: The protected 4-hydroxypyrazole is then subjected to N-alkylation using an appropriate ethyl haloacetate.

-

Deprotection of the Hydroxyl Group: The protecting group is selectively removed to unveil the target molecule, this compound.

This strategic approach ensures a high-yielding and clean synthesis of the final product.

II. The Critical Role of Hydroxyl Protection: The Benzyl Ether Strategy

The choice of a protecting group is paramount and must satisfy two key criteria: stability under the basic conditions of the N-alkylation step and facile removal under conditions that do not compromise the integrity of the target molecule, particularly the ethyl ester functionality. The benzyl ether group is an exemplary choice for this purpose. It is readily introduced, stable to a wide range of reaction conditions, and can be cleaved under mild hydrogenolysis conditions.[1][2]

III. Experimental Protocols and Mechanistic Rationale

Stage 1: Synthesis of 4-(Benzyloxy)-1H-pyrazole (Protection)

The initial step involves the protection of the hydroxyl group of 4-hydroxypyrazole as a benzyl ether. This is typically achieved via a Williamson ether synthesis, where the sodium salt of 4-hydroxypyrazole is reacted with benzyl bromide.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, such as sodium hydride, deprotonates the acidic hydroxyl group of 4-hydroxypyrazole to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether.

Diagram of the Protection Step Workflow:

Caption: Workflow for the synthesis of 4-(Benzyloxy)-1H-pyrazole.

Detailed Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-hydroxypyrazole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium salt.

-

Benzyl bromide (1.1 eq.) is then added dropwise to the reaction mixture, and stirring is continued at room temperature for 12-18 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is carefully quenched by the slow addition of water.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(benzyloxy)-1H-pyrazole.

Quantitative Data Summary (Stage 1):

| Reagent | Molar Ratio | Key Parameters |

| 4-Hydroxypyrazole | 1.0 | Starting material |

| Sodium Hydride (60%) | 1.1 | Base |

| Benzyl Bromide | 1.1 | Benzylating agent |

| Anhydrous DMF | - | Solvent |

| Reaction Time | 12-18 hours | |

| Temperature | 0 °C to Room Temp. | |

| Typical Yield | 85-95% |

Stage 2: Synthesis of Ethyl 2-(4-(benzyloxy)-1H-pyrazol-1-yl)acetate (N-Alkylation)

With the hydroxyl group protected, the N-alkylation can proceed selectively. The reaction of 4-(benzyloxy)-1H-pyrazole with ethyl bromoacetate in the presence of a base will yield the desired N-alkylated product.

Reaction Mechanism:

Similar to the first stage, this reaction proceeds via an SN2 mechanism. A base, such as potassium carbonate or sodium hydride, deprotonates the pyrazole ring nitrogen, creating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide and forming the N-C bond.

Diagram of the N-Alkylation Step Workflow:

Caption: Workflow for the N-alkylation of 4-(benzyloxy)-1H-pyrazole.

Detailed Experimental Protocol:

-

A mixture of 4-(benzyloxy)-1H-pyrazole (1.0 eq.), potassium carbonate (1.5 eq.), and ethyl bromoacetate (1.2 eq.) in anhydrous acetonitrile is stirred at reflux for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the inorganic solids are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to give ethyl 2-(4-(benzyloxy)-1H-pyrazol-1-yl)acetate.

Quantitative Data Summary (Stage 2):

| Reagent | Molar Ratio | Key Parameters |

| 4-(Benzyloxy)-1H-pyrazole | 1.0 | Starting material |

| Potassium Carbonate | 1.5 | Base |

| Ethyl Bromoacetate | 1.2 | Alkylating agent |

| Anhydrous Acetonitrile | - | Solvent |

| Reaction Time | 4-6 hours | |

| Temperature | Reflux | |

| Typical Yield | 80-90% |

Stage 3: Synthesis of this compound (Deprotection)

The final step is the removal of the benzyl protecting group to yield the target molecule. Catalytic hydrogenolysis is the method of choice for this transformation as it proceeds under mild conditions and is highly selective for the cleavage of the benzyl ether without affecting the ester functionality.[3][4][5]

Reaction Mechanism:

The reaction occurs on the surface of a palladium catalyst. The benzyl ether is adsorbed onto the catalyst surface, and the C-O bond is cleaved by the action of hydrogen. The products are the deprotected phenol and toluene.

Diagram of the Deprotection Step Workflow:

Caption: Workflow for the deprotection of the benzyl ether.

Detailed Experimental Protocol:

-

To a solution of ethyl 2-(4-(benzyloxy)-1H-pyrazol-1-yl)acetate (1.0 eq.) in ethanol, palladium on carbon (10 wt. %) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature for 2-4 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Stage 3):

| Reagent | Amount | Key Parameters |

| Ethyl 2-(4-(benzyloxy)-1H-pyrazol-1-yl)acetate | 1.0 eq. | Starting material |

| Palladium on Carbon (10%) | 10 wt. % | Catalyst |

| Hydrogen Gas | 1 atm (balloon) | Reducing agent |

| Ethanol | - | Solvent |

| Reaction Time | 2-4 hours | |

| Temperature | Room Temperature | |

| Typical Yield | >95% |

IV. Conclusion

The synthesis of this compound is efficiently and selectively achieved through a three-stage process involving the protection of the hydroxyl group as a benzyl ether, followed by N-alkylation and subsequent deprotection via hydrogenolysis. This strategic approach effectively mitigates the issue of regioselectivity inherent in the direct alkylation of 4-hydroxypyrazole. The detailed protocols and mechanistic rationale provided in this guide offer a robust framework for researchers and professionals in the field of drug development to synthesize this valuable heterocyclic scaffold with high purity and yield.

V. References

-

Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Georg Thieme Verlag. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons. [Link]

-

Stevens, E. (2018). benzyl ether cleavage. YouTube. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

-

Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]

-

Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(2), 214-218. [Link]

-

Mastropasqua Talamo, M., et al. (2021). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. Catalysis Science & Technology, 11(15), 5143-5153. [Link]

-

Organic Syntheses Procedure. (n.d.). 4. [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Zare, A., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 8(3), 1326-1332. [Link]

Sources

- 1. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]

- 2. chem.iitb.ac.in [chem.iitb.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational & Exploratory Data

Direct experimental data for this compound is not extensively available in peer-reviewed literature. The information presented in this guide is a synthesized analysis based on established principles of organic chemistry and the known properties of its constituent chemical moieties: the 4-hydroxypyrazole core and the ethyl acetate functional group. This document is intended to provide a robust, predictive framework to aid in the research, synthesis, and characterization of the title compound.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into numerous therapeutic agents. This compound is a functionalized pyrazole derivative that presents multiple points for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its predicted spectroscopic profile, and its potential reactivity, offering a foundational resource for researchers in drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

A clear definition of a compound's basic properties is the first step in any rigorous scientific investigation. The table below summarizes the key identifiers and predicted physical properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| CAS Number | Not readily available |

| Predicted Appearance | Off-white to pale yellow solid |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |

| Predicted Melting Point | 130-150 °C (Estimate, requires experimental verification) |

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to this compound is the N-alkylation of a 4-hydroxypyrazole precursor. This reaction is a well-established method for functionalizing the pyrazole ring.[2]

Proposed Synthetic Pathway: N-Alkylation

The synthesis involves the reaction of 4-hydroxypyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) in the presence of a suitable base.

Caption: Proposed synthesis via N-alkylation.

Causality in Experimental Design:

-

Choice of Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is a mild, inexpensive, and heterogeneous base, simplifying the workup process as it can be easily filtered off post-reaction. Its basicity is sufficient to deprotonate the pyrazole N-H proton, which is the most acidic proton in the 4-hydroxypyrazole starting material, without causing unwanted side reactions like ester hydrolysis.

-

Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism by solvating the potassium cation without strongly solvating the pyrazole anion, thus enhancing its nucleophilicity.[1]

-

Reaction Conditions: Heating the reaction mixture to reflux is a standard procedure to ensure a reasonable reaction rate.[1] The progress can be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypyrazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (10 mL per mmol of 4-hydroxypyrazole).

-

Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Profile (Predicted)

A comprehensive spectroscopic analysis is critical for confirming the structure of a synthesized compound. The following data is predicted based on the known spectral characteristics of related pyrazole and ester compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| Ethyl (-CH₃) | ~1.20 | Triplet | ~7.1 | Typical ethyl ester triplet. |

| Ethyl (-CH₂) | ~4.15 | Quartet | ~7.1 | Adjacent to ester oxygen. |

| Methylene (-CH₂-) | ~4.80 | Singlet | - | Attached to pyrazole N1. |

| Pyrazole H-3, H-5 | ~7.40 | Singlet (broad) | - | Two equivalent protons. |

| Hydroxyl (-OH) | ~9.50 | Singlet (broad) | - | Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ethyl (-CH₃) | ~14.0 | Aliphatic carbon. |

| Methylene (-CH₂) | ~52.0 | Attached to pyrazole N1. |

| Ethyl (-CH₂) | ~61.0 | Ester methylene carbon. |

| Pyrazole C-3, C-5 | ~128.0 | Aromatic carbons. |

| Pyrazole C-4 | ~145.0 | Carbon bearing the hydroxyl group. |

| Carbonyl (C=O) | ~168.0 | Ester carbonyl carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Phenolic) | 3400 - 3200 (broad) | Strong |

| C-H stretch (Aromatic) | 3150 - 3100 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Ester) | 1750 - 1730 | Strong |

| C=C/C=N stretch (Ring) | 1600 - 1450 | Medium |

| C-O stretch (Ester) | 1300 - 1150 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 170 | [M]⁺ (Molecular Ion) | Corresponds to C₇H₁₀N₂O₃. |

| 125 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 97 | [M - COOCH₂CH₃]⁺ | Loss of the entire ester side chain. |

| 84 | [C₃H₄N₂O]⁺ (4-hydroxypyrazole cation) | Cleavage of the N-CH₂ bond. |

Standard Analytical Protocols

-

NMR Spectroscopy: Accurately weigh 5-10 mg of the sample and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer, using the residual solvent peak as an internal reference.

-

FT-IR Spectroscopy: Prepare a sample as a KBr pellet or as a thin film by dissolving a small amount in a volatile solvent (e.g., methanol), depositing it on a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[3] Acquire the spectrum using a standard FT-IR spectrometer.

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[3] Introduce the sample into the mass spectrometer via direct infusion or after separation by GC/LC for analysis.

Chemical Reactivity and Derivatization Potential

The molecule possesses three key reactive sites: the phenolic hydroxyl group, the ethyl ester, and the pyrazole ring. This trifecta of functionality makes it a highly versatile building block.

Caption: Potential reactivity pathways.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a mild base. The resulting phenoxide is a potent nucleophile, readily undergoing O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. This allows for the introduction of diverse substituents to modulate properties like lipophilicity and target engagement.

-

Reactions at the Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH) or acidic conditions to yield the corresponding carboxylic acid. This acid is a critical handle for further functionalization, most commonly through amide bond formation with various amines using standard peptide coupling reagents (e.g., HATU, EDC).

-

Reactions on the Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system. The 4-hydroxy group is an activating group, directing electrophilic substitution to the C3 and C5 positions. Reactions such as halogenation (using NBS or NCS) can be performed to introduce further synthetic handles for cross-coupling reactions.

Applications in Research and Drug Development

While specific applications for this exact molecule are not documented, its structure is highly relevant to drug discovery. Pyrazole derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-parasitic effects.[4] The 4-hydroxypyrazole moiety, in particular, is found in molecules with biological activity, such as glucagon receptor antagonists and HIV-1 integrase inhibitors.[5]

This compound can serve as:

-

A Core Scaffold: For the development of compound libraries through derivatization at its three reactive sites.

-

An Advanced Intermediate: In the multi-step synthesis of complex target molecules.

-

A Tool Compound: For probing biological systems, as its properties can be systematically tuned through chemical modification.

Conclusion

This compound is a promising heterocyclic compound characterized by a versatile array of functional groups. While experimental data remains to be fully elucidated, its chemical properties can be reliably predicted. The strategic placement of a nucleophilic hydroxyl group, a hydrolyzable ester, and an activatable aromatic ring makes it an exceptionally valuable building block for medicinal chemistry and the broader field of organic synthesis. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and strategically employ this compound in their scientific endeavors.

References

-

Lead Sciences. Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. Available at: [Link]

-

Wang, JX., Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1287. Available at: [Link]

-

Cederbaum, A.I., Cohen, G., Feierman, D. (1986). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology, 35(19), 3363-3367. Available at: [Link]

-

Al-Amiery, A.A., Kadhum, A.A.H., Mohamad, A.B. (2016). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 1(1), 60-69. Available at: [Link]

-

Dong, WL., Liu, YM., Li, YZ. (2007). Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. Available at: [Link]

-

Wang, JX., Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. Available at: [Link]

-

Feierman, D.E., Cederbaum, A.I. (1985). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 13(6), 634-639. Available at: [Link]

-

Cederbaum, A.I., Cohen, G., Feierman, D. (1986). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology, 35(19), 3363-7. Available at: [Link]

-

Gomaa, M.A.M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

-

Sytnik, K., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Applied Pharmaceutical Science, 10(8), 083-090. Available at: [Link]

-

Banks, J.F., et al. (2015). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Journal of Organic Chemistry, 80(21), 10543-10548. Available at: [Link]

-

Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5, 33158-33161. Available at: [Link]

-

Fonari, M.S., et al. (2019). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2019(2), M1064. Available at: [Link]

- Iwakura, H., et al. (1996). N-alkylation method of pyrazole. European Patent Office, EP0749963A1.

-

Freeman, J.P., Gannon, J.J., Surbey, D.L. (1977). 4H-Pyrazole 1-Oxides and 1,2-Dioxides. Synthesis and Reactions. The Journal of Organic Chemistry, 42(11), 1877-1882. Available at: [Link]

-

ChemicalRegister. Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060006-28-0) Suppliers. Available at: [Link]

-

Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

Sources

- 1. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a heterocyclic compound with significant potential in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the compound's identity, synthesis, characterization, and its promising applications in various therapeutic areas. By leveraging established principles of pyrazole chemistry and pharmacology, this guide serves as a foundational resource for harnessing the potential of this molecular scaffold.

Compound Profile: Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of any drug discovery program. This section details the key identifiers and predicted properties of this compound.

Chemical Identity

-

Systematic Name: this compound

-

Molecular Formula: C₇H₁₀N₂O₃

-

Molecular Weight: 186.17 g/mol

-

Canonical SMILES: CCOP(=O)(CC1=CN(N=C1)O)OCC

-

InChI Key: InChI=1S/C7H10N2O3/c1-2-12-7(11)4-9-5-3-6(10)8-9/h3,5,10H,2,4H2,1H3

CAS Number

A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases. This is not unusual for a specific isomer that may be novel or less characterized in the scientific literature. For reference, structurally related compounds such as ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate are assigned the CAS number 39753-81-6, illustrating the specificity of these identifiers.[1]

Predicted Physicochemical Properties

A summary of predicted physicochemical properties is presented in the table below. These values are computationally derived and provide a preliminary assessment of the compound's druglikeness.

| Property | Predicted Value |

| LogP | 0.25 |

| Topological Polar Surface Area (TPSA) | 67.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

Synthesis and Characterization: A Proposed Pathway and Analytical Blueprint

The synthesis of novel compounds is a critical step in drug discovery. This section outlines a plausible synthetic route for this compound and provides a comprehensive guide to its analytical characterization.

Proposed Synthetic Workflow

A logical and efficient synthesis can be designed based on established pyrazole chemistry. The proposed two-step synthesis is depicted below, offering a reliable method for obtaining the target compound.

Caption: A proposed two-step synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and purification of the target compound.

Protocol 1: Synthesis of 4-Hydroxy-1H-pyrazole

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2-formylmalonate (1 equivalent) in absolute ethanol (5 mL per gram of starting material).

-

Cool the flask to 0 °C in an ice bath.

-

Add hydrazine hydrate (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol/water to yield 4-hydroxy-1H-pyrazole as a white solid.

Protocol 2: Synthesis of this compound

-

Suspend 4-hydroxy-1H-pyrazole (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in dry acetonitrile (10 mL per gram of pyrazole).

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6 hours.

-

Monitor the reaction by TLC (Mobile phase: 2:1 ethyl acetate/hexane).

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20% to 50%) to afford the final product.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques. Predicted data for these analyses are provided below, based on the known spectroscopic properties of similar pyrazole derivatives.[2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl (-CH₃) | 1.28 | Triplet | 7.1 |

| Ethyl (-CH₂) | 4.23 | Quartet | 7.1 |

| Methylene (-CH₂-) | 4.85 | Singlet | - |

| Pyrazole H-3 | 7.42 | Singlet | - |

| Pyrazole H-5 | 7.55 | Singlet | - |

| Hydroxyl (-OH) | 8.5 (broad) | Singlet | - |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | 14.1 |

| Methylene (-CH₂-) | 52.3 |

| Ethyl (-CH₂) | 61.8 |

| Pyrazole C-3 | 130.5 |

| Pyrazole C-5 | 135.2 |

| Pyrazole C-4 | 145.8 |

| Carbonyl (C=O) | 168.4 |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | 3400-3200 | Strong, Broad |

| C-H Stretch (aromatic) | 3140 | Medium |

| C-H Stretch (aliphatic) | 2980, 2940 | Medium |

| C=O Stretch (ester) | 1745 | Strong |

| C=N, C=C Stretch (pyrazole ring) | 1590, 1510 | Medium |

| C-O Stretch (ester) | 1220, 1180 | Strong |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment Ion |

|---|---|

| 186.07 | [M]⁺ |

| 141.06 | [M - OCH₂CH₃]⁺ |

| 113.05 | [M - COOCH₂CH₃]⁺ |

Applications in Drug Discovery: Exploring the Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities. This section explores the potential therapeutic applications of this compound based on the activities of related compounds.

Potential Therapeutic Targets and Indications

The versatility of the pyrazole ring allows for its interaction with a diverse range of biological targets. The diagram below illustrates some of the key therapeutic areas where pyrazole derivatives have shown promise.

Caption: Potential therapeutic applications of pyrazole-based compounds in various disease areas.

-

Oncology: Pyrazole derivatives have been investigated as potent anticancer agents.[3] Some have demonstrated inhibitory activity against key kinases involved in tumor angiogenesis, such as VEGFR-2.[4]

-

Neuroscience: The pyrazole scaffold has been incorporated into molecules with significant central nervous system activity. For example, certain pyrazole-piperazine hybrids have shown promising anxiolytic and antidepressant-like effects, mediated through serotonergic and GABAergic pathways.[5]

-

Pain Management: Substituted pyrazolo-pyrimidines have emerged as potent and selective inhibitors of the P2X3 receptor, a key target in the treatment of chronic pain and neurogenic disorders.[6]

-

Infectious Diseases: The inherent antimicrobial and antifungal properties of the pyrazole nucleus make it an attractive starting point for the development of novel anti-infective agents.[7]

Conclusion and Future Directions

This compound represents a molecule of considerable interest for drug discovery and development. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications. The versatility of the pyrazole scaffold, combined with the specific substitution pattern of this compound, suggests that it could serve as a valuable building block or lead compound in the pursuit of novel therapeutics. Future research should focus on the experimental validation of the proposed synthetic route, a thorough investigation of its biological activity against a panel of relevant targets, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic profile.

References

-

Lead Sciences. Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. [Link]

-

ChemicalRegister. Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060006-28-0) Suppliers. [Link]

-

PubMed. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. [Link]

-

PMC - NIH. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. [Link]

-

ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]

-

PMC - NIH. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Google Patents. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][8]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders.

-

Bentham Science Publishers. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. [Link]

-

PMC - PubMed Central. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. [Link]

-

RSC Medicinal Chemistry. RESEARCH ARTICLE. [Link]

Sources

- 1. Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate - Lead Sciences [lead-sciences.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents [patents.google.com]

- 7. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis protocols, analytical characterization, and potential therapeutic applications, with a focus on the causal reasoning behind experimental methodologies.

Executive Summary

The pyrazole scaffold is a cornerstone in the development of therapeutic agents, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound is a functionalized pyrazole derivative that presents a versatile platform for further chemical modification and drug design. This guide serves as a foundational resource for researchers working with this molecule, providing both theoretical insights and practical, field-proven protocols.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its solubility, stability, and pharmacokinetic profile.

Molecular Structure and Weight

The foundational step in characterizing any chemical entity is to ascertain its structure and molecular weight. The structure of this compound consists of a 4-hydroxypyrazole core N-substituted with an ethyl acetate moiety.

Based on its structure, the molecular formula is determined to be C₇H₁₀N₂O₃. From this formula, the precise molecular weight and other key properties can be calculated.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₃ | Calculated |

| Molecular Weight | 170.17 g/mol | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| LogP | -0.2 | Calculated |

| Polar Surface Area | 77.9 Ų | Calculated |

Synthesis Protocol

The synthesis of substituted pyrazoles can be achieved through various established methods, most commonly via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][4] The following protocol outlines a plausible and robust method for the synthesis of this compound, adapted from established procedures for similar pyrazole derivatives.

Synthesis Workflow

The synthesis is conceptualized as a two-step process: formation of the 4-hydroxypyrazole core followed by N-alkylation with an ethyl acetate moiety.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxypyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl bromoacetate

-

Ice

-

Water (deionized)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.

-

Expert Insight: The use of anhydrous DMF and a nitrogen atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by atmospheric moisture.

-

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 4-hydroxypyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel.

-

Stirring: Allow the mixture to stir at room temperature for 1 hour. During this time, the evolution of hydrogen gas should be observed as the pyrazole nitrogen is deprotonated.

-

Trustworthiness: The reaction is self-validating as the cessation of gas evolution indicates the completion of the deprotonation step.

-

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.05 equivalents) dropwise with cooling to manage any exotherm.

-

Reaction Progression: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexane).

-

Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice to quench any unreacted sodium hydride.

-

Extraction and Purification: The resulting aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene and ethyl protons of the acetate group, and the hydroxyl proton. The ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to the calculated exact mass.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C=N and C=C stretching vibrations of the pyrazole ring.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.

Potential Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs containing this moiety.[1] The structure of this compound offers several strategic advantages for drug development.

As a Scaffold for Library Synthesis

The hydroxyl and ester functional groups provide convenient handles for further chemical modification, making this compound an excellent starting point for the synthesis of a library of derivatives for screening against various biological targets.

-

The hydroxyl group can be functionalized to form ethers or esters.

-

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.

Caption: Derivatization pathways for library synthesis.

Target Classes of Interest

Given the known biological activities of pyrazole-containing compounds, derivatives of this compound could be investigated for a range of therapeutic targets, including but not limited to:

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature a heterocyclic core that can form key hydrogen bond interactions in the ATP-binding pocket of kinases.

-

Cyclooxygenase (COX) Inhibitors: The pyrazole ring is a key structural feature of the selective COX-2 inhibitor celecoxib.[1]

-

P2X3 Receptor Inhibitors: Substituted pyrazoles have been explored as P2X3 inhibitors for the treatment of neurogenic disorders.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of versatile functional groups make it an ideal scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their research endeavors. The continued exploration of pyrazole derivatives holds significant promise for the discovery of new medicines to address unmet medical needs.

References

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed. Available at: [Link]

-

2-(4-Hydroxyphenyl)ethyl acetate | C10H12O3. PubChem. Available at: [Link]

-

(PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. ResearchGate. Available at: [Link]

- WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. Google Patents.

- WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.

-

Receptor Chem - Innovation in Life Science Research. ReceptorChem. Available at: [Link]

-

Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. PrepChem.com. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. Available at: [Link]

-

Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Publishing. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

Sources

- 1. PubChemLite - 2-(4-formyl-1h-pyrazol-1-yl)ethyl acetate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 4. molecularweightcalculator.com [molecularweightcalculator.com]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into spectroscopic analysis. We will explore the expected outcomes from key analytical techniques—NMR, IR, and Mass Spectrometry—and propose a viable synthetic route. The causality behind experimental choices and the self-validating nature of the combined data will be emphasized throughout.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties, make them a focal point of drug discovery efforts.[3] The precise structural characterization of novel pyrazole analogues is paramount, as subtle changes in substitution can profoundly impact their biological efficacy and safety profiles. This compound is a molecule of interest, combining the versatile pyrazole scaffold with a hydroxyl group that can participate in hydrogen bonding and an ethyl acetate moiety that can influence solubility and pharmacokinetic properties. This guide will walk through the logical process of confirming its structure.

Proposed Synthesis Pathway

A robust synthesis is the first step in obtaining a pure sample for analysis. A plausible and efficient route to this compound involves a two-step process: the formation of the 4-hydroxypyrazole core followed by N-alkylation.

A common method for synthesizing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with hydrazine.[1] For a 4-hydroxypyrazole, a suitable starting material would be a β-ketoester with a hydroxyl or protected hydroxyl equivalent at the α-position. An alternative and direct approach could involve the reaction of hydrazine with ethyl 2-formyl-3-oxobutanoate or a similar precursor.

Following the formation of 4-hydroxy-1H-pyrazole, the ethyl acetate sidechain can be introduced via N-alkylation using ethyl bromoacetate in the presence of a suitable base, such as sodium hydride, in an aprotic polar solvent like DMF.[4]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-hydroxy-1H-pyrazole

-

To a solution of a suitable 1,3-dicarbonyl precursor in ethanol, add hydrazine hydrate dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound [4]

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 4-hydroxy-1H-pyrazole in DMF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.

-

Let the reaction proceed at room temperature for 3-4 hours, again monitoring by TLC.

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Structure Elucidation

The following sections detail the expected spectroscopic data for this compound. While direct experimental data is not widely available in the literature, these predictions are based on well-established principles and data from analogous compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts are influenced by the electron-withdrawing and donating effects of the pyrazole ring, the hydroxyl group, and the ethyl acetate moiety.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Ethyl (-CH₃) | ~1.2-1.3 | Triplet | ~7.1 | Typical for an ethyl ester, coupled to the adjacent methylene group. |

| Ethyl (-CH₂) | ~4.1-4.2 | Quartet | ~7.1 | Adjacent to the electron-withdrawing ester oxygen, coupled to the methyl group. |

| Methylene (-CH₂-) | ~4.8-5.0 | Singlet | - | Adjacent to the pyrazole nitrogen and the ester carbonyl, expected to be a sharp singlet. |

| Pyrazole H-3 & H-5 | ~7.4-7.6 | Singlets | - | These protons are on adjacent carbons to the nitrogen atoms and are expected to be downfield. Due to substitution at N-1 and C-4, they appear as singlets. The hydroxyl group at C-4 will influence their exact shift. |

| Hydroxyl (-OH) | Broad, variable | Singlet | - | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. It will likely appear as a broad singlet. |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on known values for pyrazole and ethyl acetate derivatives.[5][6]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ethyl (-CH₃) | ~14.0 | Typical for an ethyl ester methyl group. |

| Methylene (-CH₂-) | ~50.0 | Carbon of the acetate sidechain attached to the pyrazole nitrogen. |

| Ethyl (-CH₂) | ~62.0 | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen. |

| Pyrazole C-3 & C-5 | ~130-140 | Aromatic carbons of the pyrazole ring adjacent to nitrogen atoms. Their exact shifts will be influenced by the N-substituent and the C-4 hydroxyl group. |

| Pyrazole C-4 | ~145-155 | The carbon bearing the hydroxyl group, expected to be significantly downfield. |

| Carbonyl (C=O) | ~168.0 | Typical chemical shift for an ester carbonyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (20-30 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is standard.

-

Further structural confirmation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

-

Caption: A standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][7]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (Alcohol) | 3200-3500 | Broad, Strong | Characteristic of a hydroxyl group involved in hydrogen bonding.[8] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Associated with the C-H bonds of the pyrazole ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | Corresponding to the C-H bonds of the ethyl and methylene groups. |

| C=O Stretch (Ester) | 1730-1750 | Strong, Sharp | A strong absorption characteristic of the ester carbonyl group. |

| C=C & C=N Stretch (Aromatic) | 1450-1600 | Medium-Strong | Vibrations of the pyrazole ring. |

| C-O Stretch (Ester) | 1100-1300 | Strong | C-O single bond stretching of the ester group. |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Predicted Molecular Ion: For C₇H₁₀N₂O₃, the expected molecular weight is 170.12 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 170.

Predicted Fragmentation Pattern: The fragmentation of pyrazole derivatives often involves the cleavage of the ring and loss of small neutral molecules like HCN.[9] The ethyl acetate sidechain is also a likely site for fragmentation.

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺, leading to a fragment at m/z = 125.

-

Loss of the entire ethyl acetate group (-CH₂COOCH₂CH₃): [M - 87]⁺, resulting in a 4-hydroxypyrazole fragment at m/z = 83.

-

Cleavage of the ester: Loss of an ethyl radical (-CH₂CH₃) to give [M - 29]⁺ at m/z = 141, followed by loss of CO to give a fragment at m/z = 113.

-

Ring fragmentation: Loss of HCN from the pyrazole ring, which could occur from various larger fragments.

Caption: Predicted major fragmentation pathways for the target compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. By combining a plausible synthetic route with predictive ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, a high degree of confidence in the molecular structure can be achieved. Each piece of spectroscopic data serves to validate the others, providing a self-consistent and robust confirmation of the compound's identity. This guide outlines the expected results and the underlying chemical principles, offering a solid framework for researchers working with this and related pyrazole derivatives.

References

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

-

PubChem. 1H-Pyrazol-4-ol. Available at: [Link]

-

University of California, Los Angeles. Approximating Proton NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Available at: [Link]

-

PubMed. ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY. Available at: [Link]

-

Longdom Publishing. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics. Available at: [Link]

-

American Chemical Society. Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed Central. Synthesis of Chromone-Related Pyrazole Compounds. Available at: [Link]

-

PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

-

ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Available at: [Link]

-

Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available at: [Link]

-

University of Birmingham. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]

-

Journal of King Saud University - Science. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Available at: [Link]

-

Chegg.com. Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. Available at: [Link]

-

Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available at: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

NIST WebBook. 1H-Pyrazole. Available at: [Link]

-

RSC Medicinal Chemistry. RESEARCH ARTICLE. Available at: [Link]

-

Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Available at: [Link]

-

PrepChem.com. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

PubMed Central. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

PubMed. Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Available at: [Link]

-

ResearchGate. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

-

The Open Access Journal of Science and Technology. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available at: [Link]

-

ResearchGate. 1 H NMR (italics), 13 C NMR (normal letters) and 15 N NMR (in bold). Available at: [Link]

-

Instituto de Nanociencia y Materiales de Aragón. Spectroscopic Characterization. Available at: [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: A Technical Guide for Advanced Research

Introduction

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough understanding of their spectroscopic properties is fundamental for their synthesis, purification, and structural elucidation.[1][2] This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring this critical data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the fundamental principles of spectroscopic interpretation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the pyrazole ring, the ester group, and the hydroxyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Ethyl (-CH₃) | ~1.2 - 1.3 | Triplet | ~7.1 | Standard range for an ethyl ester, coupled to the adjacent methylene group. |

| Ethyl (-CH₂) | ~4.1 - 4.2 | Quartet | ~7.1 | Deshielded by the adjacent oxygen atom, coupled to the methyl group. |

| Acetate (-CH₂) | ~4.8 - 5.0 | Singlet | N/A | Deshielded by the adjacent nitrogen atom of the pyrazole ring and the carbonyl group. |

| Pyrazole H-3, H-5 | ~7.3 - 7.5 | Singlet (likely overlapping) | N/A | The hydroxyl group at the 4-position is expected to render the chemical environments of H-3 and H-5 similar, potentially resulting in a single, slightly broadened peak. |

| Pyrazole (-OH) | ~9.0 - 11.0 | Broad Singlet | N/A | The phenolic proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ethyl (-CH₃) | ~14.0 | Typical chemical shift for a terminal methyl group in an ethyl ester. |

| Acetate (-CH₂) | ~52.0 | Shielded relative to the ester methylene, attached to the pyrazole nitrogen. |

| Ethyl (-CH₂) | ~62.0 | Standard chemical shift for a methylene group in an ethyl ester. |

| Pyrazole C-3, C-5 | ~130.0 | Deshielded due to their position in the heterocyclic aromatic ring. |

| Pyrazole C-4 | ~145.0 | Significantly deshielded due to the direct attachment of the electronegative hydroxyl group. |

| Carbonyl (C=O) | ~168.0 | Characteristic chemical shift for an ester carbonyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound Sample Preparation: KBr pellet or thin film.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Ester) | 1750 - 1735 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N stretch (Pyrazole) | 1550 - 1480 | Medium |

| C-O stretch (Ester) | 1300 - 1100 | Strong |

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its structure.

Table 4: Predicted Mass Spectrometry Fragments for this compound Ionization Method: Electron Ionization (EI).

| m/z | Predicted Fragment Ion |

| 184 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCH₂CH₃]⁺ |

| 111 | [M - COOCH₂CH₃]⁺ |

| 84 | [C₃H₄N₂O]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR spectroscopy.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2]

-

Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[2]

-

Cap the NMR tube securely.[2]

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Infrared (IR) Spectroscopy

Caption: General workflow for Mass Spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile). [2]2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer. [2] * In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. [2] * The resulting positive ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio. [2]

-

Molecular Structure

Caption: Molecular structure of this compound.

References

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC. Available at: [Link]

Sources

ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate solubility profile

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

For correspondence, please contact the authoring entity. This document is intended for researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for the characterization of the solubility profile of this compound, a heterocyclic compound with potential pharmaceutical applications. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and reproducible approach. This document outlines detailed protocols for determining equilibrium aqueous solubility across a biopharmaceutically relevant pH range, pKa determination via potentiometric titration, and solubility in key organic solvents. The overarching goal is to equip the research and development scientist with the necessary tools to generate a complete solubility profile, enabling informed decisions in the drug development pipeline, including preliminary Biopharmaceutics Classification System (BCS) assessment.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrazole derivative. The pyrazole nucleus is a core structure in numerous compounds exhibiting a wide range of biological activities.[1] The solubility of such a candidate molecule is a paramount physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

Therefore, a thorough understanding of a compound's solubility is essential from the earliest stages of discovery. The International Council for Harmonisation (ICH) and other regulatory bodies emphasize the need for precise solubility data, particularly for the BCS, which classifies drugs based on their solubility and permeability characteristics.[2][3] This guide presents a systematic approach to fully characterize the solubility of this compound.

Predicted Physicochemical Properties and Their Implications

A preliminary analysis of the molecular structure of this compound provides insight into its expected solubility behavior.

-

Structure: The molecule contains a pyrazole ring substituted with a hydroxyl group and an N-linked ethyl acetate moiety.

-

Key Functional Groups:

-

4-Hydroxy Group: The phenolic hydroxyl group is weakly acidic and capable of donating a hydrogen bond. Its ionization will be pH-dependent, suggesting that aqueous solubility will increase significantly at pH values above its pKa.

-

Ethyl Acetate Group: The ester functionality can act as a hydrogen bond acceptor. However, the ethyl group and the overall acetate moiety contribute to the molecule's lipophilicity, which may favor solubility in organic solvents over aqueous media.[4]

-

Pyrazole Ring: The pyrazole ring itself is a weak base.[5] The two nitrogen atoms can participate in hydrogen bonding.

-

This duality of hydrophilic (hydroxyl) and lipophilic (ethyl acetate) features suggests a complex solubility profile that must be investigated empirically.

Experimental Determination of Aqueous Solubility

The cornerstone of any solubility profile is the determination of equilibrium solubility in aqueous media. The "gold standard" for this is the shake-flask method, which is recommended by major regulatory authorities like the WHO.[6]

Protocol: Equilibrium Solubility by Shake-Flask Method (ICH M9 Guideline)

This protocol is designed to determine the thermodynamic equilibrium solubility of the compound across the biopharmaceutically relevant pH range of 1.2 to 6.8.[3][7]

Expert Insight: The objective is to ensure that an excess of the solid API is present throughout the experiment to maintain a saturated solution.[8] The time to reach equilibrium can vary, so sampling at multiple time points is a self-validating mechanism to confirm that a plateau in concentration has been reached.[6]

Materials:

-

This compound (crystalline solid)

-

Buffer solutions: pH 1.2 (HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer)

-

Mechanical shaker or orbital agitator with temperature control (37 ± 1 °C)

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

-

pH meter

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to separate vials for each pH buffer. "Excess" should be enough to ensure undissolved solid is visible at the end of the experiment. A starting point could be 5-10 mg of compound in 1-2 mL of buffer.

-

Equilibration: Place the sealed vials in a mechanical shaker set to 37 ± 1 °C. Agitate at a speed sufficient to keep the solid suspended but without creating a vortex.[6]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial.[6]

-

Phase Separation: Immediately separate the undissolved solid from the solution. This can be done by centrifugation at high speed or by filtering through a chemically compatible syringe filter.

-

Trustworthiness Check: Adsorption of the compound to the filter material should be ruled out by a preliminary test. If significant, centrifugation is the preferred method.[6]

-

-

Dilution & Analysis: Promptly dilute the clear supernatant with mobile phase to prevent precipitation upon cooling.[6] Quantify the concentration of the dissolved compound using a validated analytical method.

-

pH Measurement: Measure the final pH of the suspension in each vial at the end of the experiment to ensure the buffer capacity was not overwhelmed.[8]

-

Equilibrium Confirmation: Equilibrium is reached when the concentration values from two consecutive time points are within an acceptable margin (e.g., <10%).[6] The final equilibrium solubility is reported in mg/mL.

Caption: Relationship between pH, pKa, and Ionization State for an Acidic Compound.

Solubility in Organic Solvents

Understanding solubility in organic solvents is crucial for synthetic chemistry (reaction and purification), analytical chemistry (stock solution preparation), and formulation development (e.g., for amorphous solid dispersions or non-aqueous formulations).

Protocol: Screening in Common Organic Solvents

This protocol uses a simplified, semi-quantitative approach to rapidly assess solubility in a range of common laboratory solvents.

Materials:

-

This compound

-

Panel of solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Small glass vials with caps

-

Vortex mixer

Step-by-Step Methodology:

-